(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(4H-thieno[3,2-b]pyrrol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-14-3-5-15(6-4-14)12(16)10-8-11-9(13-10)2-7-17-11/h2,7-8,13H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKIZXZBVMAUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring and the thienopyrrole moiety separately. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution reactions, condensation reactions, and cyclization processes.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and equipment designed for high-yield and high-purity production. The process would be optimized to minimize waste and ensure the safety of the workers and the environment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Reagents like Grignard reagents and organolithium compounds can be used for addition reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: Potential therapeutic applications include the development of new drugs for various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Differences :
- Solubility: The 4-methylpiperazine group in the target compound likely improves aqueous solubility compared to the cyano or ester groups in analogs .
- Bioactivity: Piperazine derivatives often exhibit receptor-binding activity (e.g., antipsychotics), whereas amino/cyano-substituted thiophenes may prioritize agrochemical applications .
- Synthesis : The target compound may require modified synthetic routes to incorporate the piperazine moiety, contrasting with the one-pot methods for analogs .
Thieno-Fused Heterocycles in Materials Science
6-(2-Thienyl)-4H-thieno[3,2-b]indole (TTI), a carbazole-derived thienoindole, shares a planar thienopyrrole-like core with the target compound. TTI demonstrates enhanced intramolecular charge transfer (ICT) and photovoltaic performance in organic solar cells (PCE ~8%) due to its rigid, conjugated structure .
Critical Insight: While the thienopyrrole core in the target compound could support charge transport, the bulky 4-methylpiperazine group may reduce planarity, limiting its efficacy in electronics compared to TTI .
Biological Activity
The compound (4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone , often referred to as a thienopyrrole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 222.32 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of specific biological pathways:
- Inhibition of Protein Kinases : Thienopyrrole derivatives have been shown to inhibit certain protein kinases involved in cancer cell proliferation.
- Antioxidant Activity : These compounds may possess antioxidant properties, contributing to their potential in mitigating oxidative stress-related diseases.
Antitumor Activity
A study demonstrated that thienopyrrole derivatives, including those with a piperazine moiety, showed significant antitumor activity against various cancer cell lines. The compound's effectiveness was assessed using cell viability assays and apoptosis induction tests.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15 | Inhibition of cell cycle progression |
| MCF7 (Breast) | 12 | Modulation of apoptosis-related proteins |
Antiviral Activity
Thienopyrroles have also been explored for their antiviral properties. Research suggests that they can inhibit viral replication by interfering with viral RNA synthesis.
Case Studies
-
Study on Anticancer Properties :
- In vitro studies on human breast cancer cells revealed that the compound induced apoptosis and inhibited cell migration.
- The mechanism involved the downregulation of Bcl-2 family proteins and upregulation of pro-apoptotic factors.
-
Antiviral Efficacy :
- A study evaluated the antiviral activity against influenza virus, showing a significant decrease in viral titers when treated with the compound.
- The proposed mechanism involved interference with viral entry and replication stages.
Q & A
Q. What are the optimal synthetic routes for (4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thienopyrrole and 4-methylpiperazine moieties. Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thienopyrrole carbonyl group to the piperazine nitrogen .
- Catalytic Conditions : Palladium catalysts for heterocyclic ring formation, with controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product .
Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC (>95% purity threshold) to assess reaction progress .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperazine methyl group at δ ~2.3 ppm, thienopyrrole aromatic protons at δ ~6.5–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragments to validate the structure .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity and stability under varying pH conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Conditions : Differences in buffer pH, temperature, or cell lines. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase studies) .
- Compound Stability : Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .
Q. What computational strategies predict the reactivity and binding modes of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thienopyrrole ring .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (100 ns) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict logP (~2.5–3.5), bioavailability, and CYP450 interactions to prioritize analogs .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Substituent Variation : Modify the piperazine’s methyl group to ethyl/isopropyl or introduce electron-withdrawing groups (e.g., -CF₃) on the thienopyrrole. Assess impact on solubility (LogP) and potency .
- Biological Assays : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) with activity trends .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : Flexibility of the piperazine ring and solvent inclusion. Use slow evaporation with mixed solvents (e.g., DMSO/EtOAc) to enhance crystal lattice stability .
- X-ray Diffraction : Collect data at low temperature (100 K) to minimize thermal motion. Refine structures using SHELXL, resolving disorder in the piperazine moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
